
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with hydroxystyryl and diphenyl groups, and it is stabilized by a tetrafluoroborate anion. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate typically involves a multi-step process One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions to form the styryl intermediate This intermediate is then cyclized with a suitable diene to form the pyran ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The pyran ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like halogens or nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate involves its interaction with molecular targets through its hydroxyl and pyran functional groups. These interactions can lead to the modulation of biological pathways, such as oxidative stress response, by scavenging free radicals and inhibiting oxidative enzymes. The compound’s unique structure allows it to engage in specific binding interactions, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-hydroxystyryl)phenol: Similar in structure but lacks the pyran ring.
2,4-diphenyl-2H-pyran: Lacks the hydroxystyryl group.
6-(4-hydroxystyryl)-2H-pyran: Lacks the diphenyl substitution.
Uniqueness
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate is unique due to the combination of its hydroxystyryl, diphenyl, and pyran moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
475100-56-2 |
|---|---|
Molecular Formula |
C25H19BF4O2 |
Molecular Weight |
438.23 |
IUPAC Name |
4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-14-11-19(12-15-23)13-16-24-17-22(20-7-3-1-4-8-20)18-25(27-24)21-9-5-2-6-10-21;2-1(3,4)5/h1-18H;/q;-1/p+1/b16-13+; |
InChI Key |
HXANSFARXGPNFP-ZUQRMPMESA-O |
SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide](/img/structure/B2457625.png)
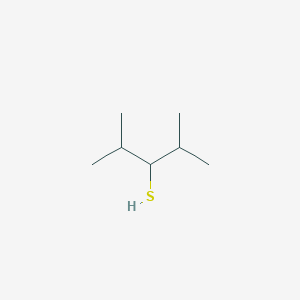
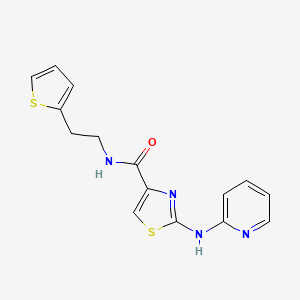
![2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid](/img/structure/B2457629.png)
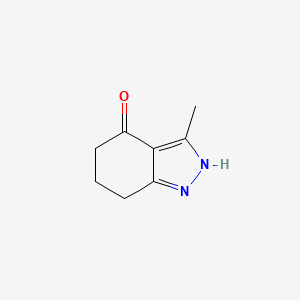
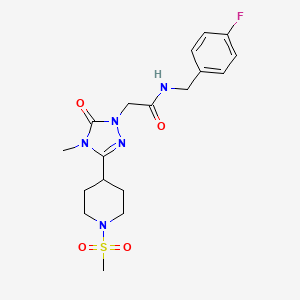
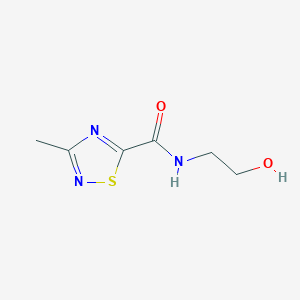
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)
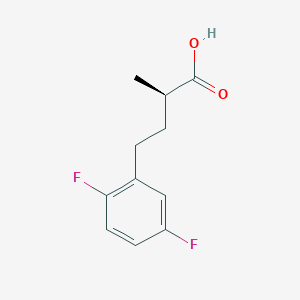
![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2457643.png)
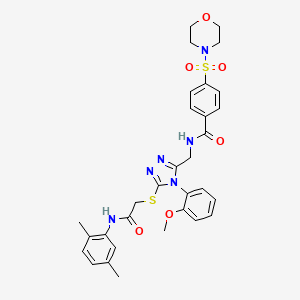
![Methyl 2-amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2457645.png)
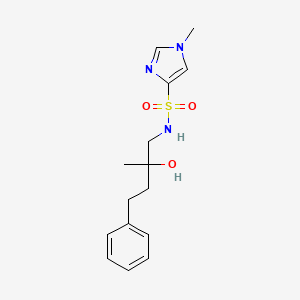
![N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2457647.png)
